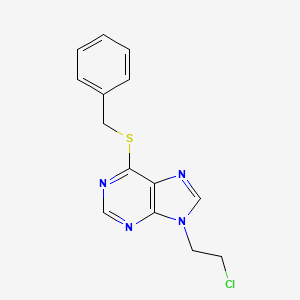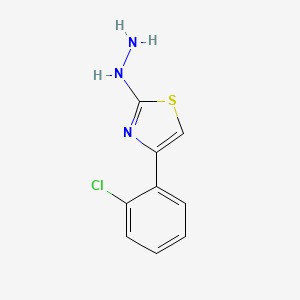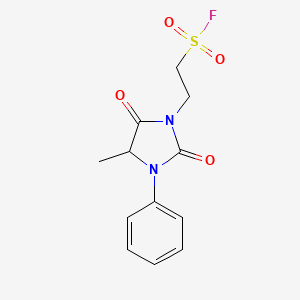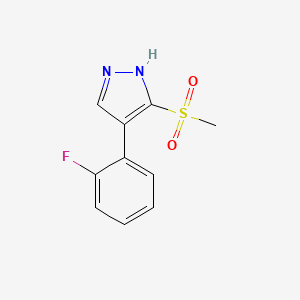
4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole: is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to yield the desired pyrazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the fluorophenyl group, potentially leading to the formation of fluorophenyl hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Fluorophenyl hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity, while the methylsulfonyl group can modulate its reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
Comparación Con Compuestos Similares
- 2-Fluorophenyl methyl sulfone
- 1-(2-Fluorophenyl)-4-(methylsulfonyl)piperazine
Comparison: Compared to similar compounds, 4-(2-Fluorophenyl)-3-(methylsulfonyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H9FN2O2S |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-5-methylsulfonyl-1H-pyrazole |
InChI |
InChI=1S/C10H9FN2O2S/c1-16(14,15)10-8(6-12-13-10)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13) |
Clave InChI |
HXWZHQLXVHSSRZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


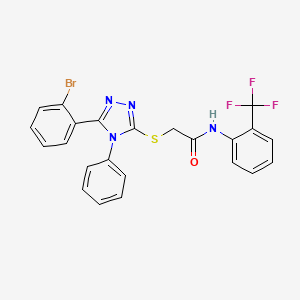

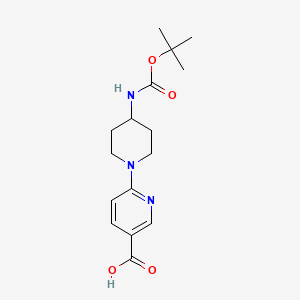

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11774046.png)
![(1S,4R)-tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11774052.png)

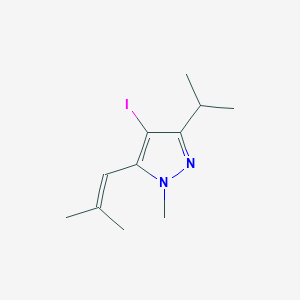
![5-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11774068.png)
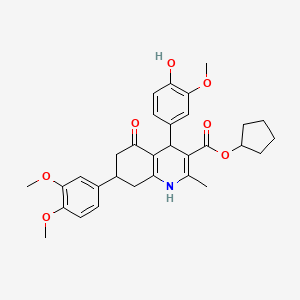
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
